molecular formula C12H12FNO3 B1304193 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid CAS No. 393183-92-1

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid

Cat. No.: B1304193
CAS No.: 393183-92-1
M. Wt: 237.23 g/mol
InChI Key: ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a fluorinated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling with Butanoic Acid Derivative: The fluorinated indole is then coupled with a butanoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the fluorination step and large-scale coupling reactions under controlled conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the butanoic acid moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-hydroxybutanoic acid.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
  • 4-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
  • 4-(5-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid

Uniqueness

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This fluorinated derivative may exhibit different biological activity and stability compared to its chloro, bromo, and methyl analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(5-fluoro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-9-1-2-10-8(7-9)5-6-14(10)11(15)3-4-12(16)17/h1-2,7H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382256
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393183-92-1
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid
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